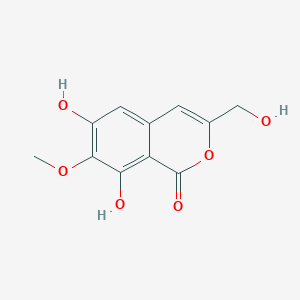![molecular formula C14H13Cl3S B14499816 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene CAS No. 62897-18-1](/img/structure/B14499816.png)
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a tert-butyl group and a trichlorobut-3-en-1-yn-1-yl sulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene typically involves multiple steps, starting from commercially available materials. The synthetic route may include the following steps:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with a tert-butyl group.
Introduction of the Sulfanyl Group:
Addition of the Trichlorobut-3-en-1-yn-1-yl Group: The final step involves the addition of the trichlorobut-3-en-1-yn-1-yl group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-tert-Butyl-4-chlorobenzene: This compound has a similar benzene ring with a tert-butyl group but lacks the sulfanyl and trichlorobut-3-en-1-yn-1-yl groups.
1-Bromo-4-tert-butylbenzene: Similar to the previous compound, it has a bromine atom instead of the sulfanyl and trichlorobut-3-en-1-yn-1-yl groups.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a piperazine ring attached to the benzene ring, making it structurally different but still containing the tert-butyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62897-18-1 |
|---|---|
Molecular Formula |
C14H13Cl3S |
Molecular Weight |
319.7 g/mol |
IUPAC Name |
1-tert-butyl-4-(3,4,4-trichlorobut-3-en-1-ynylsulfanyl)benzene |
InChI |
InChI=1S/C14H13Cl3S/c1-14(2,3)10-4-6-11(7-5-10)18-9-8-12(15)13(16)17/h4-7H,1-3H3 |
InChI Key |
LXEWUIIERQKBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC#CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


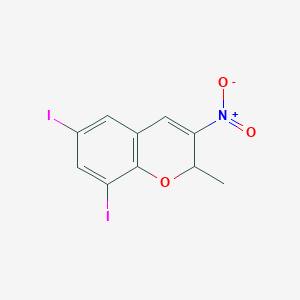
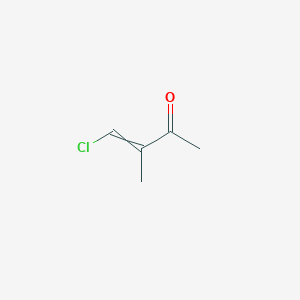
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
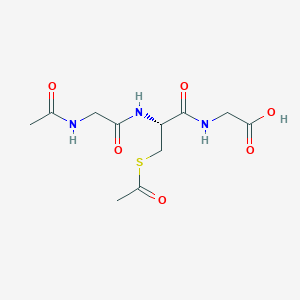
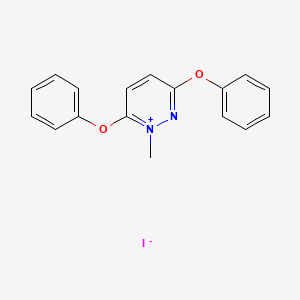

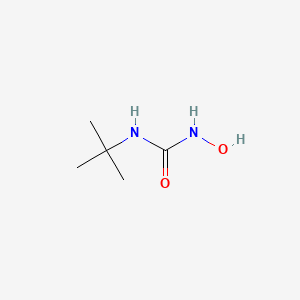

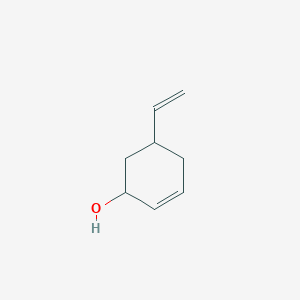

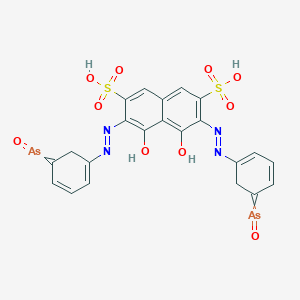
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)
